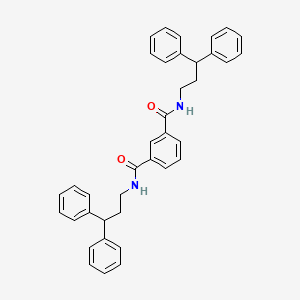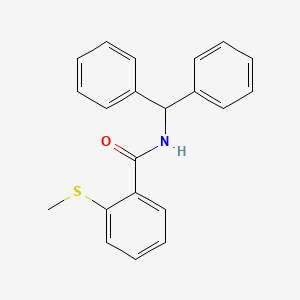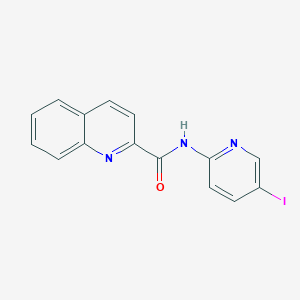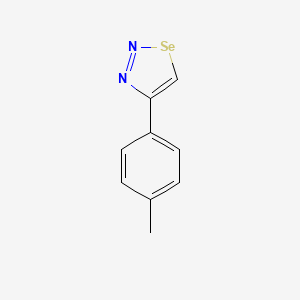
Urea, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3-(adamantan-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-ACETYL-2,3-DIHYDRO-1H-INDOL-5-YL)-N’-(1-ADAMANTYL)UREA” is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-ACETYL-2,3-DIHYDRO-1H-INDOL-5-YL)-N’-(1-ADAMANTYL)UREA” typically involves the reaction of 1-acetyl-2,3-dihydro-1H-indole-5-amine with 1-adamantyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
For industrial-scale production, the process may involve optimization of reaction parameters such as temperature, pressure, and concentration of reactants to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, especially at the indole ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-5-carboxylic acid derivatives, while reduction could produce alcohol derivatives of the acetyl group.
Scientific Research Applications
Chemistry
In chemistry, “N-(1-ACETYL-2,3-DIHYDRO-1H-INDOL-5-YL)-N’-(1-ADAMANTYL)UREA” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Researchers can explore its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, the compound can be investigated for its pharmacological properties, including its ability to interact with specific biological targets. It may serve as a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, the compound’s properties can be harnessed for the development of new materials, such as polymers or coatings, with specific functionalities.
Mechanism of Action
The mechanism of action of “N-(1-ACETYL-2,3-DIHYDRO-1H-INDOL-5-YL)-N’-(1-ADAMANTYL)UREA” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The indole moiety may facilitate binding to specific sites, while the adamantyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ACETYL-2,3-DIHYDRO-1H-INDOL-5-YL)-N’-(1-ADAMANTYL)CARBAMATE
- N-(1-ACETYL-2,3-DIHYDRO-1H-INDOL-5-YL)-N’-(1-ADAMANTYL)THIOUREA
- N-(1-ACETYL-2,3-DIHYDRO-1H-INDOL-5-YL)-N’-(1-ADAMANTYL)AMIDE
Uniqueness
The uniqueness of “N-(1-ACETYL-2,3-DIHYDRO-1H-INDOL-5-YL)-N’-(1-ADAMANTYL)UREA” lies in its specific combination of the indole and adamantyl moieties, which may confer distinct biological and chemical properties compared to other similar compounds. The urea linkage also provides a versatile site for further chemical modifications.
Properties
Molecular Formula |
C21H27N3O2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-(1-acetyl-2,3-dihydroindol-5-yl)-3-(1-adamantyl)urea |
InChI |
InChI=1S/C21H27N3O2/c1-13(25)24-5-4-17-9-18(2-3-19(17)24)22-20(26)23-21-10-14-6-15(11-21)8-16(7-14)12-21/h2-3,9,14-16H,4-8,10-12H2,1H3,(H2,22,23,26) |
InChI Key |
CEKXESSRBAUJTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)NC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluorophenyl)-2-{5-oxo-1-phenyl-3-[(1-propylpiperidin-4-yl)methyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11064886.png)
![2-(4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazin-2-ylsulfanyl)-propionic acid methyl ester](/img/structure/B11064894.png)


![2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11064901.png)
![4-phenyl-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B11064908.png)
![4-(4-fluorophenyl)-2-methylhexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B11064909.png)
![7-(2-chlorophenyl)-3-(2-fluorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11064920.png)


![2-[3-(6-amino-7-cyano-8H-[1,3]dioxolo[4,5-g]chromen-8-yl)phenoxy]acetamide](/img/structure/B11064945.png)

![3,4-dichloro-N-[(4-chlorophenyl)(phenyl)methyl]benzamide](/img/structure/B11064965.png)
